4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound belonging to the class of dihydropyrimidines. This compound features a pyrimidine ring that is substituted with a trifluoromethyl group on one aromatic ring and dimethyl groups on the other. The presence of a thiol functional group enhances its chemical reactivity and potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics and promising applications.
The synthesis of 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. A common synthetic route is through the Biginelli reaction, which allows for the formation of dihydropyrimidines via the condensation of aldehydes with urea or thiourea in the presence of a catalyst.
The molecular structure of 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol can be described as follows:
4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions:
The mechanism of action for compounds like 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol is largely dependent on their biological activity. Preliminary studies suggest potential mechanisms include:
In vitro assays have shown varying degrees of inhibition against specific targets (e.g., COX enzymes), indicating potential therapeutic applications .
The applications of 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol span several fields:
The dihydropyrimidine (DHPM) scaffold represents a privileged structure in medicinal chemistry, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. This core structure serves as a versatile pharmacophore for designing therapeutics due to its conformational flexibility, hydrogen-bonding capabilities, and ease of synthetic modification. The specific compound 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol (PubChem CID: 15005688; Molecular Formula: C₁₂H₁₄N₂S) exemplifies strategic functionalization of this scaffold, incorporating sterically hindering 4,4-dimethyl groups, a 2-(trifluoromethyl)phenyl moiety at N1, and a critical thiol group at C2 [1]. These modifications collectively enhance its potential for targeted bioactivity, positioning it within a lineage of DHPM derivatives investigated for applications ranging from antimicrobial to anticancer agents [5].
The therapeutic exploration of dihydropyrimidines originated with the serendipitous discovery of the Biginelli reaction in 1893, which enabled the one-pot synthesis of DHPMs from urea, aldehydes, and β-keto esters [5]. Despite this early breakthrough, significant pharmacological interest emerged only in the late 20th century, spurred by the identification of natural and synthetic DHPMs with diverse biological activities. Notable milestones include the development of Monastrol as a selective kinesin-5 inhibitor for cancer therapy and L-771,688 as an α₁a-adrenoceptor antagonist for benign prostatic hyperplasia [5]. Concurrently, antiviral agents like Idoxuridine (a 5-iodinated DHPM derivative) demonstrated the scaffold’s adaptability for nucleoside mimicry, inhibiting viral DNA synthesis [5].
Modern synthetic advancements have expanded access to structurally complex DHPMs. Beyond classical Biginelli chemistry, methods such as [3+3], [4+2], and [5+1] heterocyclizations—utilizing thioureas, isothiocyanates, or carbon disulfide with binucleophilic components—enable the incorporation of exocyclic sulfur atoms and annulated ring systems [2]. These innovations facilitated the synthesis of derivatives like 4,4-Dimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol, highlighting the scaffold’s tolerance for steric and electronic modulation [1]. Contemporary research confirms DHPMs’ broad pharmacological profile, encompassing antioxidant, antimicrobial, antiviral, antihypertensive, and anticancer activities, largely attributable to their ability to interact with diverse enzymatic targets and receptors [2] [5].
Table 1: Therapeutic Applications of Representative Dihydropyrimidine Derivatives
Compound | Biological Activity | Key Structural Features |
---|---|---|
Monastrol | Kinesin-5 inhibition (Anticancer) | 3,4-Dihydropyrimidinone; Ethyl ester at C5 |
Idoxuridine | Antiviral (Herpes simplex) | 5-Iodo substitution; Deoxyribose conjugate |
SQ 32,926 | Antihypertensive | N3 alkylation; Aryl substituent at C4 |
Batzelladine A | HIV gp-120-CD4 binding inhibition | Polycyclic guanidine-linked DHPM |
L-771,688 | α₁a-Adrenoceptor antagonism | S-configuration; Aryl sulfonamide at N3 |
The introduction of a 2-thiol group fundamentally alters the physicochemical and pharmacological behavior of dihydropyrimidines. This exocyclic sulfur atom exhibits thione-thiol tautomerism, enhancing hydrogen-bond donor/acceptor capacity and enabling diverse coordination geometries with biological targets [2]. Critically, the thiol group serves as a versatile handle for further derivatization—such as S-alkylation to form thioethers or oxidation to disulfides—allowing fine-tuning of lipophilicity and electronic properties [2]. Biologically, 2-thioxo-dihydropyrimidines demonstrate enhanced antimicrobial, antiviral, and anticancer activities compared to their carbonyl analogs. The sulfur atom facilitates interactions with cysteine residues in enzyme active sites or modulates oxidative stress pathways, contributing to observed antioxidant and radioprotective effects [2]. For instance, 2-thioxo-containing annulated pyrimidines exhibit potent inhibition against phytopathogenic bacteria like Xanthomonas oryzae (EC₅₀ values as low as 5.44 μg/mL), underscoring the role of sulfur in antibacterial targeting [4].
The trifluoromethyl (CF₃) group is a cornerstone of modern bioisosteric design. Its incorporation into DHPMs, particularly at aryl substituents (e.g., 1-[2-(trifluoromethyl)phenyl]), imparts distinct advantages:
Table 2: Impact of 2-Thiol and Trifluoromethyl Modifications on Key Drug Properties
Modification | Physicochemical Effect | Biological Consequence |
---|---|---|
2-Thiol (C=S) | Increased polar surface area; Tautomerism | Enhanced enzyme inhibition (e.g., via metal chelation or H-bonding); Antioxidant activity |
Trifluoromethyl (Ar-CF₃) | ↑ Lipophilicity (logP +0.5–1.0); Strong σ-electronegativity | Improved membrane permeability; Metabolic resistance; Target affinity via dipole interactions |
Combined (C=S + Ar-CF₃) | Balanced logD; Complementary electronic effects | Synergistic bioactivity (e.g., antimicrobial potency with sustained exposure) |
The strategic selection of 4,4-dimethyl and 1-[2-(trifluoromethyl)phenyl] substituents in the title compound addresses multiple objectives in rational drug design:
Conformational Restriction (4,4-Dimethyl Group): Geminal dimethyl substitution at C4 imposes significant steric constraints on the dihydropyrimidine ring. This reduces ring flexibility, preorganizing the molecule into bioactive conformations and minimizing entropy penalties upon target binding. The methyl groups also shield the C4 carbon from oxidation, enhancing metabolic stability. In calcium channel modulators like (R)-SQ 32,926, analogous 4-aryl substitutions improved potency by >10-fold compared to unsubstituted derivatives, validating this approach for enhancing target selectivity [5].
Steric and Electronic Optimization (1-[2-(Trifluoromethyl)phenyl]): Placement of the trifluoromethyl group at the ortho position of the N1-phenyl ring creates a sterically congested environment that disrupts coplanarity between the phenyl and DHPM rings. This dihedral angle perturbation can enhance selectivity for asymmetric binding pockets. Concurrently, the ortho-CF₃ group augments electron deficiency in the phenyl ring, strengthening π-π stacking interactions with electron-rich protein residues. This design is corroborated by patent literature, where ortho-substituted trifluoromethylaryl DHPM derivatives demonstrated superior activity in neurological and cardiovascular targets compared to meta or para isomers [3].
Synergistic Effects with 2-Thiol: The electron-withdrawing nature of the CF₃ group polarizes the N1–C2 bond, increasing the electrophilicity of the C2-thione carbon. This amplifies its reactivity as a Michael acceptor or metal chelator, potentially enhancing covalent or coordinative interactions with biological targets. Meanwhile, the 4,4-dimethyl groups exert hyperconjugative effects that subtly modulate ring electronics, fine-tuning the thiol group’s acidity [1] [6].
Synthetically, this compound is accessible via [5+1] heterocyclization strategies, where 1-[2-(trifluoromethyl)phenyl]thiourea condenses with dimethyl-substituted 1,3-dicarbonyl precursors under acid or base catalysis [2] [6]. Alternatively, post-cyclization functionalization of 4-methyl DHPMs via enolate alkylation or oxidative coupling may be employed [5].
Table 3: Rationale for Key Substituents in 4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Substituent | Chemical Role | Therapeutic Design Rationale |
---|---|---|
4,4-Dimethyl | Conformational restraint; Steric shielding | Preorganization for target binding; Metabolic stabilization (blocks C4 oxidation) |
1-[2-(Trifluoromethyl)phenyl] | Electronic modulation (σ-withdrawal); Steric bulk | Enhanced π-stacking; Selectivity via torsional effects; Lipophilicity augmentation |
2-Thiol | H-bond donor/acceptor; Metal chelation site | Enzyme inhibition (e.g., via Zn²⁺ chelation in metalloproteases); Redox modulation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1